molecular formula C16H15N3O B1203055 N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine CAS No. 103141-09-9

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

Cat. No. B1203055
CAS RN: 103141-09-9
M. Wt: 265.31 g/mol
InChI Key: WKLGNFJHVJIZPK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (MPMP) is an important synthetic compound that has been studied for its various applications in scientific research. MPMP is a colorless, crystalline solid that is soluble in water and organic solvents. It has been used in a variety of medicinal and biochemical research applications, including in vivo and in vitro studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine: is a versatile precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The compound can undergo cycloaddition reactions to form 1,2,3-triazoles, known for their significant biological activities . These triazoles are structurally similar to several medications, such as tazobactam and carboxyamidotriazole, and are valued for their metabolic and thermal stability .

Organic Synthesis Methodologies

In organic synthesis, N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine can be used to develop new synthetic methodologies. For instance, it can be involved in reactions with indoline-2,3-dione in boiling ethanol under acidic conditions to yield carbohydrazide derivatives with high yields . These methodologies can be applied to produce a wide range of organic compounds.

Analytical Chemistry Reagents

Derivatives of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine can serve as analytical reagents. They can be synthesized to form formazans, which are compounds with intense coloration, useful in spectrophotometric analysis and as indicators in redox reactions .

Dye and Pigment Industry

The compound can be a starting material for the synthesis of dyes and pigments. Its ability to form colorful derivatives makes it valuable in the production of azo dyes and formazan dyes, which have applications in textiles and inks .

properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLGNFJHVJIZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145670
Record name Fpl 62064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

CAS RN

103141-09-9
Record name Fpl 62064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fpl 62064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-chloro-N-(4-methoxyphenyl)-1-phenyl -1H-pyrazol-3-amine (0.2 g) in ethanol (10 ml) and triethylamine (0.2 g) was reduced at atmospheric pressure of hydrogen over 10% palladium/charcoal (0.2 g), with stirring, over 3 hours. The solution was filtered and evaporated to leave the title compound as a colourless solid, mp 96°-98°, the NMR and mass spectra of which were identical to those for the title compound of Example 2.
Name
5-chloro-N-(4-methoxyphenyl)-1-phenyl -1H-pyrazol-3-amine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3amine (50 g) was dissolved in dichloromethane (500 ml) and treated portionwise with activated manganese dioxide (50 g) over one hour. The mixture was stirred for a further 2 hours then filtered through bentonite and chromatographed on a silica column with dichloromethane as eluant. The eluants were evaporated to dryness and the title compound recrystallised from aqueous ethanol as an off-white solid (40 g), mp 96°-98°.
Name
4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3amine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of FPL-62064?

A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.

Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?

A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:

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